2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide
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Overview
Description
2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is an organic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . This compound is characterized by its unique furo[3,2-b]pyrrole core structure, which is a fused heterocyclic system containing both furan and pyrrole rings. It is typically found as a powder and has a melting point of 236-240°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide can be achieved through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: Similar core structure but different functional groups.
2-(3,4-Dichlorophenyl)-4-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide: Contains additional substituents on the aromatic ring.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Variations in the substituents on the furo[3,2-b]pyrrole core.
Uniqueness: 2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-4-5(2)14-7-3-6(9(13)12-10)11-8(4)7/h3,11H,10H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRIQFPBXAFHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1NC(=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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